N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide

Physicochemical profiling Drug-likeness Permeability

N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide (CAS 1155611-16-7) is a synthetic thiophene-2-carboxamide derivative with the molecular formula C13H14N2OS and a molecular weight of 246.33 g/mol. It features a 2-aminobenzyl group connected via an N-methyl linker to a thiophene-2-carboxamide moiety.

Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
CAS No. 1155611-16-7
Cat. No. B1371053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide
CAS1155611-16-7
Molecular FormulaC13H14N2OS
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1N)C(=O)C2=CC=CS2
InChIInChI=1S/C13H14N2OS/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9,14H2,1H3
InChIKeyUXUQMPQPRZWNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Aminophenyl)methyl]-N-methylthiophene-2-carboxamide (CAS 1155611-16-7): Structural Identity and Compound Class Baseline


N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide (CAS 1155611-16-7) is a synthetic thiophene-2-carboxamide derivative with the molecular formula C13H14N2OS and a molecular weight of 246.33 g/mol [1]. It features a 2-aminobenzyl group connected via an N-methyl linker to a thiophene-2-carboxamide moiety. The compound is cataloged under PubChem CID 43458444 and is commercially supplied as a research-grade screening compound by Enamine (EN300-81930), Biosynth (FWB61116), and other vendors at ≥95% purity . Structurally, it belongs to the broad class of thiophene carboxamides that have been explored in patent literature as inhibitors of IKK-2, HDAC enzymes, and VEGFR-2 [2][3].

Why Generic Substitution Fails for N-[(2-Aminophenyl)methyl]-N-methylthiophene-2-carboxamide (CAS 1155611-16-7)


Within the thiophene-2-carboxamide class, minor structural variations produce divergent target engagement profiles. The presence of a 2-aminobenzyl substituent connected via an N-methyl amide linker distinguishes this compound from simpler thiophene carboxamides such as SC-514 (an IKK-2 inhibitor lacking the 2-aminobenzyl group) and from classical 2-aminobenzamide HDAC inhibitors like CI-994 and MS-275, which lack the thiophene ring [1][2]. The o-amino group on the phenyl ring is a critical zinc-binding pharmacophore in HDAC inhibitor design, while the thiophene carboxamide scaffold is prevalent in kinase inhibitor patents [3]. The N-methylation on the amide nitrogen eliminates a hydrogen bond donor compared to secondary amide analogs, altering both physicochemical properties (XLogP3 = 2.2, only 1 HBD) and target binding potential [4]. These structural features mean that substituting this compound with a des-methyl, des-thienyl, or positional isomer analog will not preserve its biological profile.

Quantitative Differentiation Evidence for N-[(2-Aminophenyl)methyl]-N-methylthiophene-2-carboxamide (CAS 1155611-16-7)


Hydrogen Bond Donor Count: Reduced HBD Profile vs. Classical 2-Aminobenzamide HDAC Inhibitors

N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide possesses only 1 hydrogen bond donor (HBD), a consequence of N-methylation on the amide nitrogen. This is one fewer HBD than classical secondary amide 2-aminobenzamide HDAC inhibitors such as CI-994 (Tacedinaline; HBD = 2) and MS-275 (Entinostat; HBD = 2), and one fewer than the des-methyl analog N-(2-aminobenzyl)thiophene-2-carboxamide (HBD = 2) [1]. Reduced HBD count is associated with improved passive membrane permeability and potentially enhanced oral bioavailability in drug discovery programs [2].

Physicochemical profiling Drug-likeness Permeability

Topological Polar Surface Area: Balanced TPSA for BBB Permeability vs. Larger Aminobenzamide HDAC Inhibitors

The compound's topological polar surface area (TPSA) is 74.6 Ų, placing it within the favorable range for blood-brain barrier penetration (typically <90 Ų for CNS drugs) [1]. In comparison, the clinical HDAC inhibitor MS-275 (Entinostat) has a TPSA of approximately 94 Ų, while CI-994 (Tacedinaline) has a TPSA of approximately 78 Ų [2]. Within the thiophene carboxamide class, the compound's TPSA is lower than many polar analogs bearing additional hydrogen bond donors or acceptors on the thiophene ring. This places the compound in a favorable physicochemical space for programs prioritizing CNS exposure.

CNS drug discovery Blood-brain barrier Physicochemical optimization

Lipophilicity (XLogP3 = 2.2): Intermediate LogP Differentiates from Both Highly Lipophilic and Poorly Permeable Analogs

The computed XLogP3 of 2.2 for N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide falls within the optimal range for oral drug-like molecules [1]. This differentiates it from more hydrophilic 2-aminobenzamide analogs (e.g., 4-acetamido-N-(2-aminophenyl)benzamide, XLogP3 ~1.5) that may suffer from poor membrane permeability, and from more lipophilic thiophene carboxamide IKK-2 inhibitors (e.g., SC-514, XLogP3 ~0.8) that may exhibit different solubility profiles [2]. The N-methyl group contributes approximately 0.5 log units of increased lipophilicity compared to the des-methyl secondary amide analog, a modification known to modulate metabolic stability and protein binding.

Lipophilicity ADME Lead optimization

Patent-Class Coverage: Thiophene-2-Carboxamide IKK-2 Inhibitor Scaffold with 2-Aminobenzyl Pharmacophore

The compound falls within the generic structural scope of multiple patent families covering thiophene carboxamides as IKK-2 inhibitors (e.g., US7125896B2, WO 01/58890) [1][2]. While specific IC50 data for this exact compound against IKK-2 is not publicly available in peer-reviewed literature, the structural features—a thiophene-2-carboxamide core with an N-substituted benzyl group—are consistent with active IKK-2 inhibitors in the disclosed patent series, where optimized analogs achieve IC50 values in the range of 18–195 nM against recombinant IKK-2 . The 2-aminobenzyl substituent may additionally confer HDAC inhibitory potential, as 2-aminophenyl-containing compounds are a well-established zinc-binding pharmacophore in HDAC inhibitor design [3]. This dual-target potential distinguishes it from mono-targeted thiophene carboxamide probes.

IKK-2 inhibition NF-κB pathway Inflammation

Rotatable Bond Count: Conformational Flexibility Contrasts with Rigid Polycyclic HDAC Inhibitors

The compound possesses only 3 rotatable bonds, conferring moderate conformational flexibility [1]. This is fewer than the 4–6 rotatable bonds found in classical benzamide HDAC inhibitors such as MS-275 (Entinostat; 6 rotatable bonds) and CI-994 (Tacedinaline; 5 rotatable bonds) [2]. Lower rotatable bond count is associated with reduced entropic penalty upon target binding and may contribute to improved ligand efficiency in fragment-based or lead optimization programs. Conversely, the compound is more flexible than rigid polycyclic HDAC inhibitors (e.g., vorinostat/SAHA, 5 rotatable bonds but with a more constrained geometry), offering a distinct conformational profile.

Conformational analysis Binding entropy Fragment-based drug discovery

Commercial Availability: Multi-Vendor Sourcing with Consistent ≥95% Purity Specification

N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide is commercially available from multiple independent suppliers including Enamine (catalog EN300-81930, purity 95%), Biosynth (catalog FWB61116), and Leyan (catalog 2003033, purity 95%) . This multi-vendor availability contrasts with proprietary or single-source chemical probes where supply chain risk and batch-to-batch variability can compromise screening reproducibility. The consistent 95% purity specification across vendors provides procurement flexibility and competitive pricing, reducing single-supplier dependency.

Chemical sourcing Reproducibility Screening libraries

Optimal Research and Procurement Application Scenarios for N-[(2-Aminophenyl)methyl]-N-methylthiophene-2-carboxamide (CAS 1155611-16-7)


NF-κB Pathway Inhibitor Screening: IKK-2 Focused Library Enrichment

As a thiophene-2-carboxamide derivative structurally consistent with the IKK-2 inhibitor pharmacophore disclosed in patents US7125896B2 and WO 01/58890, this compound is suitable for inclusion in focused screening libraries targeting the IKK-2/NF-κB signaling axis [1]. Its intermediate lipophilicity (XLogP3 = 2.2) and favorable TPSA (74.6 Ų) make it a complementary addition to existing kinase inhibitor collections that may be dominated by more polar or more lipophilic chemotypes. Researchers investigating inflammatory diseases, cancer, or autoimmune conditions where NF-κB plays a role may prioritize this compound for initial dose-response screening in IKK-2 biochemical assays.

HDAC Inhibitor Lead Optimization: 2-Aminobenzyl Zinc-Binding Group Scaffold with Reduced HBD Profile

The 2-aminophenyl moiety is a validated zinc-binding group in HDAC inhibitor design, as established in the patent literature (US2007/0015731A1) [2]. With only 1 hydrogen bond donor (due to N-methylation), this compound offers a differentiated starting point from classical 2-aminobenzamide HDAC inhibitors (MS-275, CI-994) that possess 2 HBDs [3]. For medicinal chemistry programs optimizing HDAC inhibitor permeability or seeking isozyme selectivity, this scaffold provides an alternative pharmacophore with potentially altered ADME properties. Procurement is justified for HDAC panel screening or as a fragment for structure-based lead optimization.

CNS-Penetrant Chemical Probe Development: Favorable Physicochemical Profile for Brain Exposure

With a TPSA of 74.6 Ų (below the 90 Ų threshold for BBB penetration) and a moderate XLogP3 of 2.2, this compound occupies favorable CNS drug-like chemical space [4]. Its low molecular weight (246.33 g/mol) and limited rotatable bond count (3) further support CNS drug-likeness. Drug discovery programs targeting neurological conditions with an IKK-2 or HDAC component—including neuroinflammation, neurodegenerative diseases, or brain cancers—may benefit from including this compound in CNS-focused screening cascades. Procurement is recommended for programs requiring BBB-permeable kinase or HDAC chemical probes.

Fragment-Based Drug Discovery: Low Complexity Screening Hit with Synthetic Tractability

With a molecular weight of only 246.33 g/mol and 3 rotatable bonds, this compound meets fragment-like criteria and is suitable for fragment-based drug discovery (FBDD) campaigns [5]. Its commercial availability from multiple vendors at 95% purity ensures consistent supply for fragment screening, X-ray crystallography soaking experiments, or SPR-based binding assays. The compound's structural features—a thiophene carboxamide core with an aminobenzyl substituent—provide multiple vectors for chemical elaboration, making it an attractive fragment hit for programs targeting IKK-2, HDACs, or VEGFR-2, where thiophene carboxamides have demonstrated activity [6].

Quote Request

Request a Quote for N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.